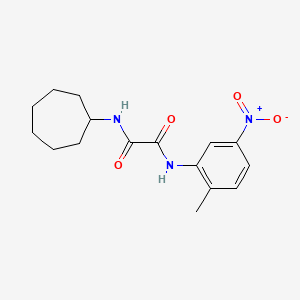![molecular formula C23H20F3N7O2 B3015850 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920415-47-0](/img/structure/B3015850.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidinyl and piperazinyl groups, in particular, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups means that it could react in several different ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of the atoms could all influence its properties .Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth, inducing apoptosis, and interfering with cancer cell signaling pathways. Further investigations are needed to elucidate its precise mechanisms and potential clinical applications .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It exhibits inhibitory effects against bacteria and fungi, making it a potential candidate for novel antimicrobial drugs. Researchers have evaluated its efficacy against specific pathogens, including Staphylococcus aureus and Escherichia coli .
Analgesic and Anti-Inflammatory Effects
The compound may have analgesic and anti-inflammatory properties. Preclinical studies suggest that it could modulate pain pathways and reduce inflammation. Investigating its impact on pain models and inflammatory responses is crucial for understanding its therapeutic potential .
Antioxidant Activity
Researchers have explored the compound’s antioxidant capacity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Investigating its radical-scavenging abilities and potential health benefits is essential .
Enzyme Inhibition
The compound has been investigated as an enzyme inhibitor. It shows interactions with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could have implications for drug design and therapeutic interventions .
Antiviral Potential
Preliminary studies suggest that the compound may exhibit antiviral activity. Researchers have explored its effects against specific viruses, but further investigations are needed to validate its efficacy and safety .
Drug Design and Development
Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers have used in silico pharmacokinetic and molecular modeling studies to optimize its properties. It holds promise for developing target-oriented drugs for multifunctional diseases .
Other Applications
While the above fields cover the primary areas of interest, this compound’s versatility extends to other domains. Researchers continue to explore its potential in various contexts, including chemical biology, fluorescent imaging, and materials science .
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes such as parp-1 and egfr, which are involved in cancer progression .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes involved in cancer progression . This suggests that the compound may affect pathways related to cell proliferation and survival.
Pharmacokinetics
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities , suggesting that they have suitable pharmacokinetic properties for drug development.
Result of Action
Compounds with similar structures have been found to exhibit anticancer effects , suggesting that this compound may also have potential anticancer activity.
properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-18-4-2-3-17(13-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-5-7-16(8-6-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTCNBXMPWCMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)
![N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3015771.png)
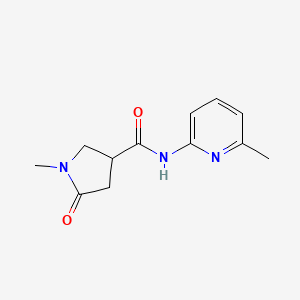
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B3015774.png)
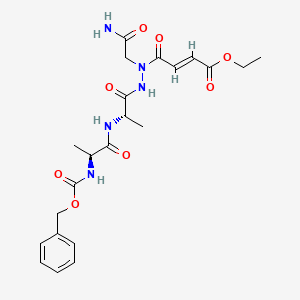
![N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide](/img/structure/B3015776.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3015777.png)
![4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015781.png)
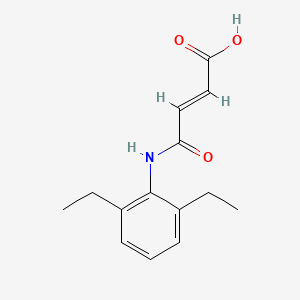

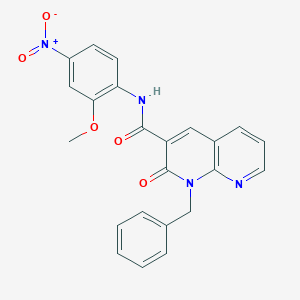
![2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide](/img/structure/B3015789.png)
